molecular formula C17H14FNO4S2 B2677592 Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-33-1

Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No. B2677592
M. Wt: 379.42
InChI Key: UVPSXYCZGYKQJB-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the benzothiophene family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is not yet fully understood. However, it is believed that this compound exerts its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been suggested that this compound may also inhibit the activity of certain enzymes involved in cancer cell growth.

Biochemical And Physiological Effects

Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer and acetylcholinesterase inhibitory activities, this compound has also been investigated for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in lab experiments is its potent anti-cancer activity. This makes it an attractive compound for investigating potential cancer treatments. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its widespread use in lab experiments.

Future Directions

There are several potential future directions for the research and development of Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its effectiveness. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential targets for its use in the treatment of Alzheimer's disease. Finally, the development of more efficient synthesis methods for this compound may also facilitate its use in future research.

Synthesis Methods

The synthesis of Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves a multi-step process that starts with the reaction of 4-fluoro-2-nitrobenzoic acid with thionyl chloride to form 4-fluoro-2-chlorobenzoic acid. This intermediate is then reacted with 3-methylphenylamine to form 4-fluoro-3-[(3-methylphenyl)amino]benzoic acid. The final step involves the reaction of this intermediate with methyl chloroformate and sodium sulfite to form Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate.

Scientific Research Applications

Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has shown promising results in various scientific research applications. One of the significant applications is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity.

properties

IUPAC Name

methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c1-10-5-3-6-11(9-10)19-25(21,22)16-14-12(18)7-4-8-13(14)24-15(16)17(20)23-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPSXYCZGYKQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

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